The compound "(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate" is a key intermediate in the synthesis of atorvastatin, a widely used HMG-CoA reductase inhibitor for lowering cholesterol4. The importance of such intermediates lies in their role in facilitating the production of complex pharmaceutical agents through asymmetric synthesis, which is crucial for creating drugs with the desired therapeutic effects and minimal side effects.
The primary application of this compound is in the pharmaceutical industry, where it serves as a precursor in the synthesis of atorvastatin, a statin medication used to prevent cardiovascular disease and manage abnormal lipid levels4. The asymmetric synthesis approach ensures that the drug has the correct chiral configuration, which is essential for its efficacy and safety.
The methodologies developed for the synthesis of such intermediates have broader implications in the field of asymmetric synthesis. For example, the use of N-tert-butanesulfinyl imines in the synthesis of a wide range of enantioenriched amines, including amino acids and amino alcohols, demonstrates the versatility of these intermediates1. Additionally, the synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines further highlights the utility of these methods in producing compounds with potential applications in various chemical syntheses5.
In organic chemistry research, the development of new synthetic routes, such as the one described for the key intermediate of atorvastatin, contributes to the understanding of reaction mechanisms and the discovery of more efficient and sustainable chemical processes4. The use of tert-butyl acetothioacetate in synthesis and the exploration of reactions like acylation and cyclization also enrich the toolkit available to chemists for constructing complex molecules2.
The derivatives of N-tert-butanesulfinyl imines have been identified as a new family of ligands for asymmetric catalysis1. This opens up possibilities for their use in developing new catalytic systems that can enhance reaction rates, selectivities, and yields in various chemical transformations.
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound with the molecular formula and a molecular weight of approximately 273.37 g/mol. This compound is classified as a dioxane derivative and is recognized for its role as an intermediate in the synthesis of atorvastatin, a widely used medication for lowering cholesterol levels. It appears as a colorless to light orange or yellow clear liquid, and its unique stereochemistry contributes to its biological activity and utility in pharmaceutical applications .
The synthesis of (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate typically follows a multi-step reaction pathway:
The molecular structure of (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate features a bicyclic dioxane ring system that includes two chiral centers at positions 4 and 6. The presence of the tert-butyl group at position 4 and the aminoethyl group at position 6 are critical for its biological activity.
The stereochemistry (4R,6R) is essential for its function as an intermediate in atorvastatin synthesis, as it ensures the correct spatial arrangement necessary for biological interactions .
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate can participate in several types of chemical reactions:
These reactions are significant for modifying the compound's structure to create derivatives with enhanced properties or different functionalities.
The mechanism of action of (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate primarily relates to its role in synthesizing atorvastatin. As an intermediate:
The physical and chemical properties of (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate include:
Property | Value |
---|---|
Appearance | Colorless to light orange/yellow clear liquid |
Purity | >98% (GC) |
Flash Point | 97 °C |
Specific Gravity | 1.02 |
Solubility | Soluble in chloroform |
Maximum Absorption Wavelength | 204 nm (in ethanol) |
These properties indicate that the compound is stable under standard conditions but should be stored away from light and moisture to maintain integrity .
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate has several significant applications:
The compound is systematically named tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate according to IUPAC conventions. This nomenclature precisely defines:
Table 1: Molecular Characteristics
Property | Value | |
---|---|---|
CAS Registry Number | 125995-13-3 | |
Molecular Formula | C₁₄H₂₇NO₄ | |
Molecular Weight | 273.37 g/mol | |
Stereochemistry | (4R,6R)-configuration | |
Key Functional Groups | Tert-butyl ester, 1,3-dioxane, primary amine | |
SMILES Notation | O=C(OC(C)(C)C)C[C@@H]1OC(C)(C)OC@HC1 | |
InChIKey | HWSHVKNLMBMKSR-GHMZBOCLSA-N | [1] [4] [5] |
The 1,3-dioxane ring adopts a chair conformation, with the (4R,6R) configuration ensuring the acetate and aminoethyl substituents occupy equatorial positions, minimizing steric strain and optimizing reactivity. The tert-butyl ester provides significant steric protection of the carboxylate functionality, while the 2,2-dimethyl groups enhance ring stability against hydrolytic cleavage [3] [8].
This compound functions as the penultimate intermediate in the industrial synthesis of atorvastatin calcium, the active ingredient in Lipitor®. Its strategic importance lies in its molecular framework, which contains the fully formed (R)-dihydroxyheptanoic acid side chain protected in a latent form suitable for final deprotection and pyrrole coupling [2] [8].
The conserved (R)-configured dihydroxyheptanoate side chain derived from this intermediate is pharmacophorically essential for binding to HMG-CoA reductase. This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis, and atorvastatin's inhibition relies on:
The primary amine introduced via the 2-aminoethyl side chain enables formation of the aminomethylpyrrole pharmacophore through condensation with appropriate diketone intermediates. This heterocyclic head group penetrates a hydrophobic pocket adjacent to the reductase's catalytic site, contributing significantly to atorvastatin's nanomolar potency. Molecular modeling confirms that the spatial orientation of this pharmacophore, dictated by the (4R,6R)-stereochemistry, allows optimal van der Waals contacts with Leu853, Val856, and Leu857 residues [8].
The intermediate's structural preservation during final deprotection ensures the bioactive conformation remains intact. Clinical studies of atorvastatin demonstrate that even minor stereochemical alterations reduce HMG-CoA reductase inhibition by >1000-fold, underscoring the criticality of the (4R,6R)-configuration established in this synthetic building block [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: